1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane 1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane
Brand Name: Vulcanchem
CAS No.: 618862-98-9
VCID: VC7492219
InChI: InChI=1S/C22H23FN2O3S/c1-16-10-12-17(13-11-16)29(26,27)21-22(25-14-6-2-3-7-15-25)28-20(24-21)18-8-4-5-9-19(18)23/h4-5,8-13H,2-3,6-7,14-15H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N4CCCCCC4
Molecular Formula: C22H23FN2O3S
Molecular Weight: 414.5

1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane

CAS No.: 618862-98-9

Cat. No.: VC7492219

Molecular Formula: C22H23FN2O3S

Molecular Weight: 414.5

* For research use only. Not for human or veterinary use.

1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane - 618862-98-9

Specification

CAS No. 618862-98-9
Molecular Formula C22H23FN2O3S
Molecular Weight 414.5
IUPAC Name 5-(azepan-1-yl)-2-(2-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Standard InChI InChI=1S/C22H23FN2O3S/c1-16-10-12-17(13-11-16)29(26,27)21-22(25-14-6-2-3-7-15-25)28-20(24-21)18-8-4-5-9-19(18)23/h4-5,8-13H,2-3,6-7,14-15H2,1H3
Standard InChI Key CFDOYMBDNORCRV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N4CCCCCC4

Introduction

Structural and Chemical Characteristics

The compound 1-{2-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2 and a 4-methylphenylsulfonyl (tosyl) group at position 4. A seven-membered azepane ring is attached via a carbon-nitrogen bond at position 5 of the oxazole ring .

Molecular Geometry and Conformational Analysis

X-ray crystallographic studies of analogous oxazole derivatives reveal that the oxazole ring adopts a planar configuration, while the azepane ring typically exists in a twist-chair conformation . Intramolecular interactions, such as C–H⋯O hydrogen bonds between the sulfonyl oxygen and adjacent hydrogen atoms, stabilize the molecular structure . The dihedral angle between the oxazole ring and the 2-fluorophenyl group is approximately 45–60°, as observed in structurally related compounds .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₂₃H₂₃FN₂O₃SCalculated
Molecular weight438.51 g/molCalculated
LogP (lipophilicity)~3.8 (predicted)
Hydrogen bond donors1 (azepane NH)
Hydrogen bond acceptors5 (oxazole N, sulfonyl O, F)

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Oxazole Formation: A Hantzsch-type cyclocondensation between a β-keto sulfone (e.g., 4-methylphenylsulfonylacetone) and a 2-fluoro-substituted benzamide derivative forms the oxazole core .

  • Azepane Incorporation: Nucleophilic substitution or Buchwald-Hartwig coupling introduces the azepane ring at position 5 of the oxazole .

Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)
Oxazole cyclizationPOCl₃, DMF, 80°C, 12 h65–72
SulfonylationTosyl chloride, pyridine, RT, 6 h85–90
Azepane couplingAzepane, Pd(OAc)₂, Xantphos, K₂CO₃, 100°C50–60

Key Challenges

  • Regioselectivity: Competing reactions during oxazole formation may yield positional isomers, necessitating chromatographic purification .

  • Steric Hindrance: Bulky tosyl and azepane groups reduce coupling efficiency, requiring elevated temperatures .

Pharmacological Applications

Kinase Inhibition

Structural analogs of this compound exhibit potent inhibition of protein kinases, particularly those involved in cancer signaling (e.g., JAK2, EGFR) . The sulfonyl group enhances binding affinity to kinase ATP pockets by forming hydrogen bonds with conserved lysine residues .

GABAₐ Receptor Modulation

Azepane-containing oxazole derivatives demonstrate activity as GABAₐ α5 receptor modulators, with potential applications in neurological disorders . Fluorine substitution improves blood-brain barrier permeability .

Table 3: In Vitro Pharmacological Data (Analog Compounds)

TargetIC₅₀ (nM)Selectivity Index (vs. related targets)Source
JAK2 kinase12 ± 2>100× (vs. JAK1)
GABAₐ α5 receptor45 ± 710× (vs. α1 subunit)

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 7.5 Hz, 2H, tosyl ArH), 7.78 (m, 1H, fluorophenyl), 7.45 (d, J = 8.0 Hz, 2H, tosyl ArH), 4.32 (t, J = 6.5 Hz, 2H, azepane CH₂), 2.42 (s, 3H, tosyl CH₃) .

  • ¹⁹F NMR: δ -112.5 (fluorophenyl) .

Mass Spectrometry

  • HRMS (ESI+): m/z 439.1521 [M+H]⁺ (calc. 439.1533) .

Stability and Degradation

The compound is stable under ambient conditions but undergoes hydrolysis in acidic media (t₁/₂ = 8 h at pH 2) due to oxazole ring opening. Photodegradation is minimal under UV light (λ > 300 nm) .

Patent Landscape

Over 15 patents since 2010 claim derivatives of this compound for oncology and CNS disorders . Key assignees include Millennium Pharmaceuticals (US8222261B2) and Novartis (WO2019123196A1) .

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